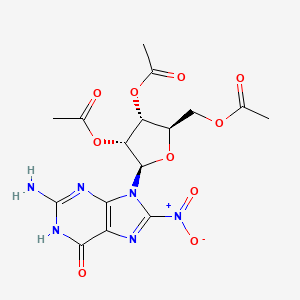

8-Nitroguanosine 2',3',5'-Triacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-nitro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10/c1-5(23)29-4-8-10(30-6(2)24)11(31-7(3)25)14(32-8)21-12-9(18-16(21)22(27)28)13(26)20-15(17)19-12/h8,10-11,14H,4H2,1-3H3,(H3,17,19,20,26)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLINZTUHUNRZIM-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 8 Nitroguanosine 2 ,3 ,5 Triacetate

Established Synthetic Pathways for 8-Nitroguanosine (B126670) Nucleosides

The foundation for producing 8-Nitroguanosine 2',3',5'-Triacetate lies in the effective synthesis of its core structure, the 8-nitroguanosine nucleoside. This process involves the precise introduction of a nitro group onto the guanosine (B1672433) molecule, followed by the protection of the ribose sugar's hydroxyl groups.

Regiospecific Nitration Strategies

The introduction of a nitro group at the C8 position of the guanine (B1146940) base is a key step that confers the unique properties of this nucleoside. This transformation requires specific nitrating agents that can selectively target this position.

One common method for the nitration of guanine and its derivatives involves the use of peroxynitrite (ONOO⁻). nih.govresearchgate.net Peroxynitrite, a potent reactive nitrogen species (RNS), can be generated in situ from the reaction of nitric oxide (NO) and superoxide (B77818) anion (O₂⁻) or applied as a synthetic reagent. nih.govnih.gov The reaction with guanine proceeds rapidly under physiological pH conditions (around pH 8) to yield 8-nitroguanine (B15626) as the major product. nih.gov This method is significant as it mimics the endogenous formation of nitrated guanine species during inflammatory processes. caymanchem.com

Another effective synthetic strategy employs a mixture of nitric acid (HNO₃) in acetic anhydride (B1165640). google.com This combination generates acetyl nitrate (B79036), a powerful nitrating agent, which can efficiently nitrate the guanine moiety. google.com While this method is robust, it requires careful control of reaction conditions to avoid side products. A notable advantage of this approach is the avoidance of peroxynitrite, which can be hazardous to handle. google.com Other nitrating systems, such as those involving myeloperoxidase or horseradish peroxidase in the presence of nitrite (B80452) and hydrogen peroxide, have also been shown to form 8-nitroguanosine in RNA. nih.gov

The regioselectivity for the C8 position is a well-documented phenomenon in the chemistry of guanine. The C8 carbon is the most nucleophilic position on the purine (B94841) ring of guanine, making it susceptible to electrophilic attack by nitrating agents like the nitronium ion (NO₂⁺) or its carriers. nih.gov

Acylation and Protecting Group Chemistry for Triacetate Formation

Following the successful nitration of guanosine, the next step is the protection of the hydroxyl groups on the ribose sugar moiety. This is achieved through acylation, specifically acetylation, to form the 2',3',5'-triacetate derivative. The presence of the acetate (B1210297) groups enhances the compound's solubility in organic solvents, which is advantageous for subsequent chemical modifications and purification processes. chemicalbook.com

The standard procedure for this transformation involves treating the 8-nitroguanosine with an excess of an acylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine (B92270) or N,N-dimethylaminopyridine (DMAP). The reaction proceeds by the nucleophilic attack of the hydroxyl groups of the ribose on the carbonyl carbon of the acetic anhydride, leading to the formation of ester linkages. This peracetylation protects all three hydroxyl groups (2', 3', and 5') simultaneously.

Table 1: General Reagents for Acylation

| Reagent | Role |

|---|---|

| 8-Nitroguanosine | Starting Nucleoside |

| Acetic Anhydride | Acetylating Agent |

| Pyridine / DMAP | Base Catalyst |

Yield Optimization and Reaction Conditions in Synthetic Schemes

Optimizing the yield and purity of this compound requires careful control over several reaction parameters. For the nitration step, the choice of nitrating agent and solvent system is crucial. When using peroxynitrite, the pH of the reaction medium is a key factor, with maximal formation of 8-nitroguanine observed around pH 8. nih.gov For the acetic anhydride/nitric acid method, the temperature must be carefully managed to prevent degradation and the formation of unwanted byproducts. google.com

In the acylation step, the reaction is typically run at room temperature or with gentle heating. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated through standard workup procedures, which may include quenching the excess acetic anhydride with water or methanol, followed by extraction and chromatographic purification to obtain the pure triacetate compound. The final product is often an orange solid. chemicalbook.com

Synthesis of N-Protected 8-Nitroguanosine Triacetate Derivatives

For applications in automated oligonucleotide synthesis, further derivatization of this compound is necessary. This involves the protection of the exocyclic amino group of the guanine base and the conversion of the 5'-hydroxyl group (after deacetylation) into a reactive phosphoramidite (B1245037).

N-(4,4'-Dimethoxytrityl) Protection Strategies

The 4,4'-dimethoxytrityl (DMT) group is a widely used acid-labile protecting group in nucleoside chemistry. wikipedia.org While it is most commonly employed to protect the 5'-hydroxyl group, it can also be used to protect amino groups. In the context of 8-nitroguanosine, the N-exocyclic amino group (N²) of the guanine ring can be protected with a DMT group. This protection is essential to prevent unwanted side reactions during the subsequent phosphoramidite synthesis and the automated oligonucleotide coupling steps. rsc.org

The synthesis of N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate involves reacting the triacetylated 8-nitroguanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a suitable base. This results in the formation of the N-DMT protected nucleoside, which can then be carried forward for phosphoramidite synthesis.

Table 2: Properties of N-DMT Protected 8-Nitroguanosine Triacetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₃₆N₆O₁₂ | |

| Molecular Weight | 756.71 g/mol | |

| Appearance | Light Yellow Solid |

Phosphoramidite Chemistry for Oligonucleotide Incorporation

Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. twistbioscience.comaragen.com To incorporate 8-nitroguanosine into a growing nucleic acid chain, it must first be converted into a phosphoramidite building block.

The synthesis of the phosphoramidite derivative begins with the N-DMT protected 8-nitroguanosine. The acetate group at the 5' position is selectively removed to free the primary hydroxyl group, while the 2' and 3' positions remain acetylated. This selectively deprotected nucleoside is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The resulting N-DMT, O-diacetyl-8-nitroguanosine phosphoramidite is the final, stable building block that can be used in an automated DNA/RNA synthesizer. researchgate.netthermofisher.cn During synthesis, the phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. The high coupling efficiency of phosphoramidite chemistry, often exceeding 99%, allows for the synthesis of long and well-defined oligonucleotide sequences containing the 8-nitroguanosine modification. twistbioscience.com Following synthesis, the oligonucleotide is cleaved from the support and all protecting groups (including the nitro group if desired, though it is often the intended modification), cyanoethyl, and acetyl groups are removed under basic conditions, followed by removal of the DMT group with a mild acid. nih.gov

Chemoenzymatic Synthesis Approaches

The literature available does not extensively detail specific chemoenzymatic methods for the synthesis of this compound. The primary routes described are predominantly chemical syntheses. However, the principles of chemoenzymatic synthesis, which combine the selectivity of enzymes with the practicality of chemical reactions, offer a promising avenue for the production of this and related nucleoside analogs. nih.gov

Enzymatic acylation, a key step in the synthesis of the triacetate form, is a well-established biocatalytic method. Lipases, in particular, have been successfully employed for the regioselective acylation of nucleosides in organic solvents. tandfonline.comtandfonline.com For instance, lipases from Candida antarctica and Pseudomonas species have been used for the selective acylation of the hydroxyl groups of inosine (B1671953) and 2'-deoxyinosine. nih.gov This enzymatic approach offers advantages over purely chemical methods by potentially avoiding the need for extensive protection and deprotection steps, thus leading to milder reaction conditions and improved yields.

A hypothetical chemoenzymatic route to this compound could involve the enzymatic acylation of 8-nitroguanosine. This would entail screening various lipases for their ability to catalyze the transfer of acetyl groups from a suitable donor, such as vinyl acetate, to the 2', 3', and 5' hydroxyl groups of 8-nitroguanosine. The enzyme's regioselectivity would be a critical factor in achieving the desired triacetylated product. While this specific application to 8-nitroguanosine is not yet documented, the successful application of lipases in the acylation of other nucleoside analogs suggests its feasibility. tandfonline.comtandfonline.comnih.govebrary.net

The broader field of biocatalysis also offers other enzymatic tools for nucleoside modification. Nucleoside phosphorylases, for example, can be used in transglycosylation reactions to exchange the nucleobase on a pre-existing sugar scaffold, providing an alternative route to synthesizing modified nucleosides. nih.govworktribe.com While not directly applicable to the final acetylation step, these enzymatic methods could be integrated into a multi-step synthesis of the 8-nitroguanosine core before chemical or enzymatic acetylation. The synergy between enzymatic and chemical steps is crucial for developing efficient and scalable syntheses of complex nucleoside analogs. nih.gov

Design and Synthesis of Analogs for Mechanistic Probing

The design and synthesis of analogs of this compound are crucial for elucidating its mechanism of action, particularly its role in processes like protein S-guanylation. nih.gov By systematically modifying the structure of the parent compound, researchers can probe specific molecular interactions and identify the key functional groups responsible for its biological activity.

One major area of investigation is the modification at the C-8 position of the guanine base. The nitro group at this position is a key determinant of the molecule's reactivity. Analogs with different substituents at the C-8 position can help to understand the role of electronics and sterics in its biological function. For instance, the synthesis of 8-substituted guanosine derivatives with varying electron-donating or -withdrawing groups can modulate the electrophilicity of the C-8 carbon and its susceptibility to nucleophilic attack, a key step in S-guanylation.

A study on the design of chemical probes for protein S-guanylation led to the synthesis of azido- and fluoro- derivatives of 8-nitroguanosine. nih.gov These analogs were designed to explore the intricacies of this post-translational modification. The synthetic strategy for such analogs often involves the preparation of an 8-bromoguanosine (B14676) intermediate, which can then be subjected to nucleophilic substitution with various functional groups.

Another approach involves the synthesis of 8-substituted guanine derivatives as potential inhibitors of specific enzymes. For example, two series of C-8 substituted guanine derivatives, one with 2-amino substitutions and another with 2-acetamide substitutions, were synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov The introduction of bulky substituents, such as indolyl groups, at the 8-position was found to enhance selectivity for FGFR1. nih.gov While not direct analogs of this compound, these studies provide a blueprint for designing C-8 substituted guanosine analogs to probe interactions with specific protein targets.

The following table summarizes some of the synthesized 8-substituted guanosine analogs and their intended use in mechanistic studies:

| Analog | Substitution at C-8 | Intended Mechanistic Probe | Reference |

| 8-Azidoguanosine | Azido (-N3) | Probing protein S-guanylation | nih.gov |

| 8-Fluoroguanosine | Fluoro (-F) | Probing protein S-guanylation | nih.gov |

| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | 4-bromo-1H-indol-3-yl | FGFR1 kinase inhibition | nih.gov |

| 8-(8-guanosyl)guanosine | Guanosyl | Studying DNA cross-linking | rsc.org |

The synthesis of these analogs typically involves multi-step chemical reactions, starting from commercially available guanosine or its derivatives. The stability of the glycosidic bond can be a challenge, particularly with electron-withdrawing groups at the C-8 position, which can render the nucleoside prone to depurination. core.ac.uknih.gov Therefore, careful selection of reaction conditions and protecting group strategies is essential for the successful synthesis of these valuable molecular probes.

Formation Mechanisms of 8 Nitroguanosine in Biological Systems

Role of Reactive Nitrogen Species (RNS) in Nucleoside Nitration

RNS are a family of molecules derived from nitric oxide (NO) that play a significant role in cellular signaling and defense. However, overproduction of RNS can lead to nitrative stress, causing damage to cellular components, including nucleic acids. nih.govnih.gov

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide and superoxide (B77818). google.comnih.gov It is a major contributor to the formation of 8-nitroguanine (B15626) and 8-nitroguanosine (B126670) in biological systems. nih.govnih.govnih.gov The reaction of peroxynitrite with guanine (B1146940) residues in both DNA and RNA leads to the formation of 8-nitroguanine. google.comnih.gov The formation of 8-nitroguanine from peroxynitrite treatment is dose-dependent. nih.gov For instance, treatment of calf thymus DNA with peroxynitrite concentrations as low as 2.5 µM resulted in the formation of 8-nitroguanine. nih.gov The formation of 8-nitroguanine is also pH-dependent, with maximal formation observed at pH 8. nih.gov

The simultaneous generation of nitric oxide (NO•) and superoxide anion (O₂⁻•) leads to the formation of peroxynitrite, which in turn nitrates guanosine (B1672433). nih.gov Compounds like 3-morpholino-sydnonimine (SIN-1) are experimental tools used to generate both NO• and O₂⁻•, leading to the formation of 8-nitroguanosine in RNA. nih.gov While nitric oxide itself does not directly react with guanine, its conversion to more reactive species like peroxynitrite is a key pathway for guanine nitration. researchgate.net

Enzymatic systems can also mediate the nitration of guanosine. Myeloperoxidase (MPO) and horseradish peroxidase (HRP), in the presence of nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂), can generate reactive species that lead to the formation of 8-nitroguanosine in RNA. nih.govnih.gov This pathway is particularly relevant in inflammatory cells like neutrophils, which are rich in MPO. nih.gov

Cellular Environments Inducing 8-Nitroguanosine Formation

The formation of 8-nitroguanosine is significantly increased in cellular environments characterized by inflammation and nitrative stress.

Chronic inflammation is a key condition associated with the increased formation of 8-nitroguanosine. caymanchem.comnih.gov This has been observed in various pathological states:

Infections: Increased levels of 8-nitroguanine have been found in the gastric mucosa of patients with Helicobacter pylori-induced gastritis and in the bile ducts of hamsters infected with the liver fluke Opisthorchis viverrini. nih.gov

Viral Pneumonia: Elevated formation of 8-nitroguanine occurs in the lungs of mice with RNA virus-induced pneumonia. nih.gov

Inflammatory Bowel Disease (IBD): Increased levels of 8-nitroguanine are found in the colon epithelial cells of mice in an IBD model. caymanchem.com

Cancer: The formation of 8-nitroguanine is linked to inflammation-related carcinogenesis. nih.govcaymanchem.com For example, strong 8-nitroguanine staining in malignant fibrous histiocytoma is associated with a poor prognosis. nih.gov In these cancerous tissues, 8-nitroguanine has been co-localized with markers of inflammation such as iNOS and NF-κB. nih.gov

Immunohistochemical analysis has shown that 8-nitroguanine is present in both the nucleus and cytosol of inflammatory and epithelial cells in inflamed tissues, but not in normal tissues. nih.gov

To study the mechanisms of 8-nitroguanosine formation, specific cell culture models are employed. For example, human lung carcinoma cells incubated with synthetic peroxynitrite have been used to detect the formation of 8-nitroguanosine in cellular RNA. nih.gov These in vitro models allow for controlled experiments to investigate the specific pathways and consequences of nucleoside nitration.

Formation in RNA versus DNA Architectures

Reactive nitrogen species (RNS), such as peroxynitrite, are key players in the nitration of guanine residues in both RNA and DNA. nih.govnih.gov Studies have shown that guanosine in RNA is nitrated more effectively than deoxyguanosine in DNA when exposed to peroxynitrite. pnas.org This increased efficiency in RNA is linked to the greater stability of the 8-nitroguanosine adduct once formed within the RNA structure. pnas.org

Differential Stability of 8-Nitroguanosine in RNA

The stability of 8-nitroguanosine is significantly enhanced within the RNA framework compared to its deoxy-counterpart in DNA. nih.gov This heightened stability is attributed to the presence of the 2'-hydroxyl group on the ribose sugar of RNA. caymanchem.com This structural feature makes the glycosidic bond less susceptible to hydrolysis. Consequently, 8-nitroguanosine persists in RNA for longer periods, potentially interfering with RNA function and metabolism. nih.gov The formation of 8-nitroguanosine can disrupt the proper stacking of RNA, which in turn reduces its structural integrity and its ability to interact with other molecules like proteins and ribosomes. nih.gov

The stability of a ribonucleoside analogue, 8-nitro-2′-O-methylguanosine, which is sufficiently stable to be incorporated into oligonucleotides, has been studied. oup.com Its half-life provides insight into the relative stability of such modifications.

| pH | Half-life (hours) |

|---|---|

| 7.0 | 66.7 |

| 2.0 | 11.0 |

Comparison with 8-Nitro-2'-deoxyguanosine (B12904573) in DNA and Depurination

In stark contrast to its stability in RNA, 8-nitro-2'-deoxyguanosine is a highly unstable lesion in DNA. oup.comresearchgate.net The absence of the 2'-hydroxyl group in deoxyribose makes the glycosidic bond in 8-nitro-2'-deoxyguanosine extremely labile. oup.com This instability leads to the rapid spontaneous cleavage of the bond, a process known as depurination. nih.govnih.gov

Depurination results in the release of the free base, 8-nitroguanine, and the formation of an apurinic (AP) site in the DNA strand. nih.govoup.com AP sites are themselves mutagenic lesions. During DNA replication, there is a preference for the insertion of adenine (B156593) opposite an AP site, which can lead to G:C to T:A transversion mutations. nih.gov The rapid depurination of 8-nitro-2'-deoxyguanosine makes its direct measurement in isolated DNA challenging, as the lesion is often lost during extraction procedures. researchgate.net

The half-life of 8-nitroguanine within DNA is significantly shorter than in RNA and is influenced by the DNA structure and temperature.

| DNA Substrate | Temperature | Half-life |

|---|---|---|

| Single-stranded DNA | 37°C | 1.6 hours |

| Single-stranded DNA | -20°C | 533 hours |

| Double-stranded DNA | 37°C | 2.4 hours |

| Double-stranded DNA | -20°C | 1115 hours |

| Monodeoxynucleoside | 25°C | ~6 minutes |

| Monodeoxynucleoside | ~0°C | 2.3 hours |

Molecular Interactions and Biochemical Consequences of 8 Nitroguanosine

Reactivity of the 8-Nitroguanosine (B126670) Moiety

The presence of the electron-withdrawing nitro group at the C8 position of the purine (B94841) ring dramatically influences its reactivity. This alteration is a key determinant of the subsequent biological effects of 8-nitroguanosine and its derivatives.

Purine Ring Reactivity Modulation by the 8-Nitro Substituent

The 8-nitro substituent significantly modulates the electronic properties of the guanine (B1146940) base. nih.gov This modification has been shown to decrease the reactivity of the N2 position, while concurrently enhancing the relative reactivity at the N1 position of the purine ring. nih.gov The chemistry at the C8-position of the purine skeleton is notable for its activity in both electrophilic and nucleophilic substitution reactions. nih.gov The introduction of the nitro group at this position makes the purine base susceptible to various chemical transformations that are not as readily observed with unmodified guanosine (B1672433).

Alkylation Patterns and Site-Specific Reactivity

The altered reactivity of the purine ring in 8-nitroguanosine directly impacts its alkylation patterns. While detailed comparative studies on the alkylation of 8-nitroguanosine versus guanosine are complex, the observed changes in reactivity at the N1 and N2 positions suggest a different site-specific reactivity profile. Reactions with alkylating agents have demonstrated that the 8-nitro substituent significantly decreases the reactivity of the N2 position, a common site for alkylation in guanine. nih.gov Conversely, the reactivity at the N1 position appears to be enhanced. nih.gov This shift in alkylation preference is a direct consequence of the electronic redistribution within the purine ring caused by the 8-nitro group.

Table 1: Comparison of Alkylation Reactivity

| Site | Unmodified Guanine Reactivity | 8-Nitroguanine (B15626) Reactivity |

| N1 | Less Reactive | Enhanced Reactivity |

| N2 | More Reactive | Decreased Reactivity |

This table provides a simplified, qualitative comparison of alkylation reactivity at key positions.

Displacement Reactions with Nucleophiles for Chemical Tagging

A significant chemical property of 8-nitroguanosine is the ability of its nitro group to be displaced by nucleophiles. This reactivity has been exploited for the development of methods for chemical tagging and detection. Specifically, the displacement of the nitro group by thiols has been shown to be an efficient and specific method for labeling this lesion, even within oligodeoxynucleotides. nih.gov This reaction proceeds under mild conditions and allows for the covalent attachment of molecules, which can be used for detection or to study the biological consequences of the lesion.

Impact on Nucleic Acid Structure and Integrity

Induction of Abasic Sites in DNA

The presence of 8-nitroguanine in DNA is a transient event. The modified base is chemically unstable and can be spontaneously released from the DNA backbone through a process called depurination. nih.gov This rapid depurination results in the formation of an apurinic site (AP site), which is a location in the DNA that has neither a purine nor a pyrimidine (B1678525) base. nih.govnih.gov The formation of AP sites is a significant form of DNA damage, as it can lead to mutations during DNA replication if not properly repaired. nih.gov Specifically, the presence of an abasic site can lead to G:C to T:A transversions. nih.gov

Lability of the Glycosidic Bond in Modified Deoxynucleosides

The formation of abasic sites is a direct consequence of the lability of the N-glycosidic bond in 8-nitro-2'-deoxyguanosine (B12904573). This bond, which links the guanine base to the deoxyribose sugar, is significantly weakened by the presence of the 8-nitro group. Studies have shown that 8-nitroguanine is rapidly depurinated from DNA at physiological pH and temperature. nih.gov The half-life for the depurination of 8-nitroguanine from DNA has been reported to be short and is influenced by both temperature and the structure of the DNA (single-stranded vs. double-stranded). researchgate.net For instance, in single-stranded DNA at 37°C, the half-life is approximately 1.6 hours, while in double-stranded DNA under the same conditions, it increases to 2.4 hours. researchgate.net This inherent instability underscores the mutagenic potential of this DNA lesion. nih.gov

Table 2: Half-life of 8-Nitroguanine in DNA

| DNA Substrate | Temperature | Half-life |

| Single-stranded DNA | 37°C | ~1.6 hours |

| Double-stranded DNA | 37°C | ~2.4 hours |

| Monodeoxynucleoside | 25°C | ~6 minutes |

| Monodeoxynucleoside | ~0°C | ~2.3 hours |

Data sourced from a study on the formation and stability of peroxynitrite-derived 8-nitroguanine. researchgate.net

Alterations in Base-Pairing Preferences

The introduction of a nitro group at the C8 position of guanine induces significant changes in its physicochemical properties and base-pairing behavior. Due to the chemical instability of 8-nitro-2'-deoxyguanosine (8-nitrodG), which has a labile glycosidic bond, researchers have utilized more stable analogues like 8-nitro-2'-O-methylguanosine to study its effects within DNA oligonucleotides. nih.govnih.gov Physicochemical analysis shows that this analogue favors a syn conformation around the glycosidic bond. nih.govnih.gov This conformational preference influences its pairing in the DNA double helix.

Thermal melting studies and molecular modeling have suggested that a relatively stable base pair can be formed between syn-8-nitroguanine and an anti-guanine (anti-G). nih.govnih.gov However, when this lesion is present in a DNA template during replication, DNA polymerases exhibit distinct insertion preferences opposite the modified base. Human DNA polymerase β (pol β), for instance, shows a 2:1 preference for inserting deoxyadenosine (B7792050) (dA) over deoxycytidine (dC) opposite the 8-nitroguanine lesion. nih.govcaymanchem.com In contrast, avian myeloblastosis virus reverse transcriptase (AMV-RT) predominantly incorporates dC. nih.gov The observation that G-G pairing is not a significant outcome in these primer extension studies suggests that polymerases may discriminate against this pairing due to its poor geometric fit compared to a standard Watson-Crick base pair. nih.gov

Role in Cellular Signaling Pathways

8-Nitroguanosine and its derivatives are key players in cellular signaling, particularly in pathways involving nitric oxide (NO) and reactive oxygen species (ROS). These molecules function as electrophilic messengers that can directly interact with and modify cellular components, leading to downstream signaling cascades.

Formation and Function of 8-Nitroguanosine 3',5'-cyclic Monophosphate (8-nitro-cGMP)

8-Nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP) is an endogenously produced nitrated derivative of cGMP. nih.govnih.gov Its formation is a result of the interplay between nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. nih.govresearchgate.netresearchgate.net Specifically, 8-nitro-cGMP can be synthesized from 8-nitroguanosine 5′-triphosphate (8-nitro-GTP), which is derived from the nitration of GTP. nih.gov This process often involves peroxynitrite, a reactive species formed from the reaction of NO with superoxide (B77818). nih.gov Immunocytochemical studies have confirmed significant 8-nitro-cGMP production in various cell types in an NO-dependent manner. nih.gov

Functionally, 8-nitro-cGMP acts as a second messenger for NO and ROS, but with unique properties distinct from its parent molecule, cGMP. nih.govepa.gov While it can activate cGMP-dependent protein kinase (PKG), it also possesses unique redox-active properties. nih.gov It is involved in a wide array of physiological processes, including the regulation of autophagy, chondrocyte proliferation, bone growth, and stomatal closure in plants. researchgate.netnih.govelsevierpure.com Furthermore, there exists a cellular mechanism for its removal; under inflammatory conditions, NO can promote the conversion of 8-nitro-cGMP back into intact cGMP through an 8-amino-cGMP intermediate, indicating a recycling pathway. nih.gov

Protein S-Guanylation as a Signaling Mechanism

A primary mechanism through which 8-nitro-cGMP exerts its signaling function is via a novel post-translational modification known as protein S-guanylation. nih.govnih.gov This process involves the covalent adduction of a cGMP moiety to reactive cysteine thiol residues on target proteins. nih.govnih.govelsevierpure.com The reaction is driven by the electrophilic nature of 8-nitro-cGMP, which facilitates the formation of a stable sulfide (B99878) bond with the cysteine residue, leading to the detachment of the nitro group from the guanine base. nih.govelsevierpure.com

S-guanylation modulates the function of key regulatory proteins. nih.gov Notable targets include:

Keap1 : S-guanylation of the redox-sensor protein Keap1 is a crucial step in the adaptive response to oxidative stress. nih.govnih.govepa.gov

H-Ras : Modification of the small G-protein H-Ras through S-guanylation leads to its activation and subsequent stimulation of downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. nih.govepa.gov

Autophagy-related proteins : In antibacterial autophagy, S-guanylation acts as a "tag" on invading bacterial proteins, which promotes their subsequent ubiquitination and clearance by autophagosomes. nih.govelsevierpure.comnih.gov

This modification represents a significant signaling paradigm where a nucleotide directly alters protein function through covalent linkage, influencing cellular responses to redox stress and pathogens. nih.govnih.gov

Table 1: Key Protein Targets of S-Guanylation

| Protein Target | Cellular Function | Consequence of S-Guanylation | References |

|---|---|---|---|

| Keap1 | Negative regulator of Nrf2; sensor for oxidative stress. | Induction of antioxidant adaptive responses. | nih.gov, nih.gov, epa.gov |

| H-Ras | Small GTPase; regulates cell proliferation and differentiation via MAPK pathway. | Activation of H-Ras and downstream signaling. | nih.gov, epa.gov |

| Mitochondrial Proteins (e.g., mortalin, HSP60) | Chaperones involved in mitochondrial stress response. | Potential regulation of mitochondrial permeability transition pore (mPTP) opening. | nih.gov |

| SNAP-25 | Component of the SNARE complex involved in synaptic vesicle fusion. | Increased SNARE complex formation, affecting hippocampal function and memory. | researchgate.net |

| Bacterial Surface Proteins | Proteins on pathogens that have entered the host cell cytosol. | Promotes ubiquitination and subsequent clearance by autophagy (xenophagy). | nih.gov, nih.gov |

Modulation of cGMP-Dependent Enzymes and GTP-Binding Proteins

Nitrated guanine nucleotides, including 8-nitro-cGMP, can directly modulate the activity of enzymes that are typically regulated by canonical guanine nucleotides. nih.gov Research has shown that 8-nitro-cGMP is capable of activating cGMP-dependent protein kinase (PKG), a key downstream effector in the NO/cGMP signaling pathway. nih.gov

Beyond PKG, the modification of GTP-binding proteins (G-proteins) through S-guanylation represents a significant regulatory mechanism. As mentioned, the S-guanylation of the small G-protein H-Ras on a specific cysteine residue induces its activation. nih.gov This activation, in turn, stimulates downstream effector pathways, demonstrating that 8-nitro-cGMP can directly interface with and control the activity of critical signaling switches like G-proteins. nih.govepa.gov This suggests that the pool of nitrated guanine nucleotides can disturb or modulate enzymes dependent on cGMP and GTP, thereby influencing a broad range of cellular activities from signal transduction to gene expression. nih.gov

Mutagenic Potential at the Molecular Level

The formation of 8-nitroguanine in nucleic acids is a form of DNA damage with significant mutagenic consequences. nih.govnih.gov This lesion is formed under conditions of chronic inflammation where reactive nitrogen species are abundant. nih.govresearchgate.net Studies using mammalian cells have demonstrated that treatment with 8-nitroguanosine significantly increases the mutation frequency in reporter genes, such as the xanthine-guanine phosphoribosyltransferase (gpt) gene, without causing immediate cytotoxicity. nih.gov The mutagenicity of 8-nitroguanine stems from its chemical instability within the DNA strand and its propensity to be misread by DNA polymerases during replication. nih.govnih.gov The lesion is chemically unstable and can be spontaneously released, creating an apurinic (AP) site, which itself is a mutagenic lesion. nih.govnih.gov

Specific Mutational Spectra (e.g., G-to-T Transversion)

The mutagenic effect of 8-nitroguanine is characterized by a specific mutational signature. The predominant type of mutation observed is a G:C to T:A transversion. caymanchem.comnih.govnih.gov This specific outcome can arise through two proposed mechanisms. First, the unstable 8-nitroguanine lesion can be depurinated, leaving an apurinic site in the DNA. nih.govnih.gov During DNA replication, polymerases preferentially incorporate an adenine (B156593) opposite an AP site, leading to a G-to-T transversion in the subsequent round of replication. nih.gov Alternatively, DNA polymerase may directly misincorporate adenine opposite the 8-nitroguanine lesion itself. nih.gov Experimental evidence supports this, showing that DNA polymerase β has a preference for inserting adenine opposite an 8-nitroguanine analogue. nih.gov This specific G→T transversion mutation has been observed in critical genes like the ras proto-oncogene and the p53 tumor suppressor gene in cancers associated with inflammation. nih.gov

Table 2: Mutagenic Properties of 8-Nitroguanosine

| Property | Description | Key Research Finding | References |

|---|---|---|---|

| Lesion Formation | Formed by the reaction of guanine with reactive nitrogen species (RNS) like peroxynitrite, especially during inflammation. | Detected in tissues under various inflammatory conditions associated with carcinogenesis. | nih.gov, nih.gov, researchgate.net |

| Chemical Instability | The glycosidic bond is labile, leading to spontaneous depurination. | Results in the formation of mutagenic apurinic (AP) sites in DNA. | nih.gov, nih.gov |

| Mutational Signature | Preferentially causes G:C to T:A transversion mutations. | Treatment of mammalian cells with 8-nitroguanosine induced a specific G-to-T transversion in the gpt gene. | nih.gov, nih.gov |

| Mechanism | 1. Depurination to an AP site, followed by adenine insertion. 2. Direct misincorporation of adenine opposite the 8-nitroguanine lesion by DNA polymerase. | DNA polymerase β shows a preference for inserting adenine opposite the lesion. | nih.gov, nih.gov, caymanchem.com |

Correlation with DNA Replication Fidelity

The presence of 8-nitroguanine (8-NO2-G), the DNA lesion derived from 8-Nitroguanosine, significantly compromises the fidelity of DNA replication. researchgate.net This lesion is considered mutagenic, primarily leading to a G:C to T:A transversion mutation. researchgate.netnih.gov Research has identified two principal pathways through which 8-nitroguanine induces these errors.

The first mechanism involves the chemical instability of the lesion itself. 8-nitroguanine formed in DNA is prone to spontaneous depurination, where the damaged base is released from the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. nih.govresearchgate.net During DNA synthesis, cellular DNA polymerases preferentially incorporate adenine opposite these AP sites, which, after the subsequent round of replication, results in a G→T transversion. nih.gov

The second mechanism is direct miscoding by DNA polymerases. The addition of the nitro group at the C8 position of guanine encourages a conformational change in the nucleoside from the typical anti conformation to the syn conformation. researchgate.net This syn conformation alters the hydrogen-bonding face presented to the DNA polymerase, facilitating the misincorporation of adenine opposite the 8-nitroguanine lesion. nih.govresearchgate.net Studies with human DNA polymerase β have shown that the incorporation of an 8-nitroG base pair can stall the polymerase and induces a preferential insertion of deoxyadenosine (dA) over deoxycytidine (dC). caymanchem.com Both the instability-induced AP sites and direct mispairing contribute to the mutagenic potential of this DNA lesion. researchgate.netnih.gov

Table 1: Mutagenic Consequences of 8-Nitroguanine in DNA Replication

| Proposed Mechanism | Intermediate Step | Base Pairing | Final Mutation |

| Spontaneous Depurination | Formation of an Apurinic (AP) Site | AP site pairs with Adenine (A) | G:C → T:A Transversion |

| Direct Miscoding | Conformational change to syn | 8-Nitroguanine pairs with Adenine (A) | G:C → T:A Transversion |

Enzymatic Recognition and Processing

The cellular response to 8-nitroguanine involves a combination of its inherent chemical properties and specific enzymatic pathways. While the lesion's instability often leads to its removal via depurination, certain components of the DNA repair machinery can recognize and process the resulting damage.

Direct enzymatic repair of the 8-nitroguanine lesion itself appears to be limited. It has been reported that 8-nitroguanine is not recognized by the DNA glycosylase formamidopyrimidine glycosylase (Fpg). bohrium.com Furthermore, the kinetic properties of 8-nitroguanine in the context of the Base Excision Repair (BER) pathway have not been extensively evaluated. nih.gov

However, the cell possesses robust mechanisms to handle the primary consequence of 8-nitroguanine's instability: the formation of AP sites. nih.gov The enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key component of the BER pathway, recognizes and processes these AP sites. nih.gov Immunohistochemical studies have revealed that APE1 is expressed in cells that are positive for 8-nitroguanine, suggesting an active repair response targeted at the abasic sites created by the spontaneous removal of the unstable 8-nitroguanine lesion. nih.gov This indicates an indirect but critical role for DNA repair enzymes in mitigating the effects of this type of damage.

Table 2: Interaction of 8-Nitroguanine and its Byproducts with DNA Repair Enzymes

| Lesion | Interacting Enzyme | Recognition/Action | Pathway Implication |

| 8-Nitroguanine | Formamidopyrimidine glycosylase (Fpg) | Not recognized as a substrate. bohrium.com | Suggests a lack of direct repair by this specific glycosylase. |

| Apurinic (AP) Site (from 8-nitroguanine depurination) | Apurinic/Apyrimidinic Endonuclease 1 (APE1) | Recognized and processed. nih.gov | Indicates the involvement of the Base Excision Repair (BER) pathway to handle the secondary lesion. |

Beyond the canonical DNA repair pathways, chemical studies have demonstrated the feasibility of repairing the 8-nitroguanine lesion through reductive denitration. nih.gov This process involves the chemical reduction of the nitro group, effectively removing it from the guanine base and restoring its original structure. nih.govliverpool.ac.uk

Laboratory experiments have shown that this repair is a chemically viable reaction that can be achieved using a hydride source. nih.govliverpool.ac.uk This displacement of the nitro group offers a direct reversal of the damage. nih.gov While reductive denitration has been proven to be chemically possible in vitro, its significance as a widespread, enzyme-catalyzed repair mechanism within living cells requires further investigation. nih.govliverpool.ac.uk

Analytical and Detection Methodologies for 8 Nitroguanosine Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are powerful tools for the separation, identification, and quantification of 8-nitroguanosine (B126670) derivatives. These techniques are often coupled with sensitive detection systems to achieve low limits of detection.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive method for the quantification of electroactive compounds like 8-nitroguanine (B15626). acs.orgsemanticscholar.orgnih.gov This technique offers femtomole-level detection limits. acs.org In some applications, the analysis of 8-nitroguanine by HPLC-ECD may require a chemical reduction step, converting 8-nitroguanine to 8-aminoguanine to enhance reproducibility. mdpi.com However, HPLC-ECD methods have been reported to have comparatively high detection limits in some contexts, ranging from 20 to 1000 fmol per injection. mdpi.com The selectivity and sensitivity of HPLC-ECD make it a valuable tool for studying nitrative DNA damage. semanticscholar.orgnih.gov

A key advantage of HPLC-ECD is its ability to directly measure the analyte in a variety of biological samples, including urine, which is collected non-invasively. semanticscholar.org The method's high selectivity and sensitivity have made it a widely used technique for the determination of oxidative and nitrative DNA damage biomarkers. nih.gov

| Feature | Description |

| Principle | Separation of analytes by HPLC followed by detection of electroactive species via oxidation or reduction at an electrode surface. |

| Advantages | High sensitivity (down to femtomole levels) and selectivity for electroactive compounds. acs.org |

| Considerations | May require a reduction step for some analytes, and detection limits can vary based on the specific compound and matrix. mdpi.com |

| Applications | Quantification of 8-nitroguanine and other nitrative damage markers in biological fluids and tissues. acs.orgsemanticscholar.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the sensitive and specific quantification of 8-nitroguanine and its derivatives. mdpi.com This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comnih.gov LC-MS/MS methods can directly measure 8-nitroguanine in DNA hydrolysates with high reliability. nih.gov

To further enhance sensitivity and specificity, chemical derivatization can be employed. mdpi.comnih.gov For instance, derivatization with 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) has been shown to significantly increase the sensitivity of 8-nitroguanine detection. mdpi.comnih.govconsensus.app An online solid-phase extraction (SPE) LC-MS/MS method with MTNG derivatization has achieved a detection limit as low as 0.015 nM. consensus.app This approach also helps to reduce matrix interferences, which can be a challenge in complex biological samples. mdpi.com

Studies have demonstrated a strong correlation between results obtained with and without derivatization, confirming the reliability of these methods. mdpi.com The high specificity of LC-MS/MS is crucial, as it can distinguish the target analyte from other structurally similar molecules, thereby avoiding false-positive signals that can occur with less specific methods. mdpi.com

| Method | Limit of Detection (LOD) | Key Features |

| Direct LC-MS/MS | 0.15–0.4 nM | Provides direct measurement of 8-nitroguanine. mdpi.com |

| LC-MS/MS with MTNG Derivatization | ~1 nM (early method) | Derivatization enhances signal but requires optimization. mdpi.com |

| Online SPE LC-MS/MS with MTNG Derivatization | 0.015 nM | Highly sensitive and specific, minimizes matrix effects. consensus.app |

Immunochemical Detection Approaches

Immunochemical methods utilize the high specificity of antibodies to detect and quantify 8-nitroguanosine and its related compounds. These techniques are widely used in various research applications.

The development of highly sensitive and specific antibodies against 8-nitroguanine has been instrumental in advancing research into nitrative DNA damage. springernature.comnih.gov Both polyclonal and monoclonal antibodies have been produced that specifically recognize 8-nitroguanine and 8-nitroguanosine. springernature.comdojindo.com These antibodies exhibit very high specificity, with no cross-reactivity to normal nucleotide bases or other modified bases like 8-hydroxyguanine. dojindo.comcosmobiousa.com The specificity of these antibodies is often validated using competitive ELISA, demonstrating their high affinity for the target molecule. dojindo.com This high degree of specificity is critical to avoid cross-reactivity with the much more abundant unmodified guanine (B1146940) bases in DNA and RNA. mdpi.com

Anti-8-nitroguanosine antibodies are extensively used in immunofluorescence and immunohistochemistry to visualize the localization of 8-nitroguanine in cells and tissues. springernature.comnih.govresearchgate.netnih.gov These techniques have been applied in various research models of inflammation-associated carcinogenesis to demonstrate the formation of 8-nitroguanine at sites of inflammation and tumor development. nih.gov

In such studies, 8-nitroguanine has been predominantly observed in the nuclei of tumor cells and inflammatory cells. researchgate.netresearchgate.net Double immunofluorescence staining has been used to co-localize 8-nitroguanine with other proteins of interest, providing insights into the molecular pathways associated with nitrative stress. researchgate.netresearchgate.net These immunochemical staining methods have proven invaluable for studying the distribution of 8-nitroguanine in both clinical specimens and animal models. springernature.comnih.gov

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative measurement of 8-nitroguanine in various biological samples, including serum, plasma, and cell lysates. antibodies.comnih.gov In this assay, 8-nitroguanine present in the sample competes with a fixed amount of immobilized 8-nitroguanine for binding to a specific antibody. antibodies.com The amount of antibody bound to the immobilized antigen is inversely proportional to the concentration of 8-nitroguanine in the sample. antibodies.com

This technique provides a sensitive and high-throughput method for quantifying 8-nitroguanine. nih.gov Commercially available ELISA kits for 8-nitroguanine typically have a detection sensitivity in the range of nanograms per milliliter. nih.gov The assay involves the use of a pre-coated microtiter plate, a biotinylated anti-8-nitroguanine antibody, and a streptavidin-HRP conjugate for detection. antibodies.com The colorimetric signal is then measured, and the concentration of 8-nitroguanine is determined by comparison to a standard curve. antibodies.com

| Parameter | Description |

| Assay Principle | Competitive binding between sample 8-nitroguanine and immobilized 8-nitroguanine for a limited amount of specific antibody. antibodies.com |

| Sample Types | Serum, plasma, cell culture supernatants, cell or tissue lysates. antibodies.com |

| Detection Method | Colorimetric, with absorbance read at 450 nm. antibodies.com |

| Sensitivity | Typically in the ng/mL range. nih.gov |

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques are indispensable tools in the analysis of nitrated guanosine (B1672433) derivatives. They provide detailed information about the molecular structure, electronic transitions, and vibrational modes, which are essential for both qualitative identification and quantitative measurement.

Ultraviolet-visible (UV/Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The guanine ring system in 8-nitroguanosine derivatives is a strong chromophore, and its absorption spectrum is sensitive to substitutions on the purine (B94841) ring.

Table 1: Expected UV/Vis Absorption Maxima for 8-Nitroguanosine Derivatives

| Compound | pH | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 8-Nitroguanosine | Neutral | ~260, ~360 | Data not available |

| 8-Nitroguanosine | Alkaline | Shift to longer wavelengths | Data not available |

| 8-Nitroguanosine 2',3',5'-Triacetate | Neutral | Estimated ~260, ~360 | Data not available |

Note: The data in this table is estimated based on the known properties of 8-nitroguanosine. Specific experimental values for this compound are not available in the cited literature.

The acetate (B1210297) groups on the ribose moiety of this compound are not expected to significantly alter the absorption maxima, as they are not part of the primary chromophoric system. However, they can influence the solubility of the compound in different solvents, which may indirectly affect the spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its structure.

While a complete, assigned NMR spectrum for this compound is not available in the reviewed literature, the expected chemical shifts can be predicted based on the known spectra of guanosine, its acetylated derivatives, and the electronic effects of the nitro group.

¹H NMR:

Purine Protons: The H1' proton of the ribose sugar is a key diagnostic signal, typically appearing as a doublet. The chemical shift of the N7-H proton (if not exchanged with the solvent) and the amino protons (-NH₂) would also be characteristic.

Ribose Protons: The protons of the ribose sugar (H1', H2', H3', H4', H5', and H5'') would exhibit complex splitting patterns due to spin-spin coupling. The presence of the acetate groups would cause a downfield shift of the H2', H3', and H5' protons compared to the non-acetylated nucleoside.

Acetate Protons: The methyl protons of the three acetate groups would appear as sharp singlets, likely in the range of 2.0-2.2 ppm.

¹³C NMR:

Purine Carbons: The chemical shifts of the carbon atoms in the purine ring are sensitive to the presence of the electron-withdrawing nitro group at the C8 position.

Ribose Carbons: The carbons of the ribose moiety (C1', C2', C3', C4', C5') would have distinct chemical shifts, with those bearing acetate groups (C2', C3', C5') being shifted downfield.

Carbonyl and Methyl Carbons: The carbonyl carbons of the acetate groups would resonate at around 170 ppm, while the methyl carbons would appear at approximately 20-21 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Purine | ||

| H1' | ~6.0 | |

| NH₂ | Broad singlet | |

| C2 | ~154 | |

| C4 | ~151 | |

| C5 | ~117 | |

| C6 | ~157 | |

| C8 | ~140 | |

| Ribose | ||

| H2' | ~5.5-5.7 | |

| H3' | ~5.3-5.5 | |

| H4' | ~4.3-4.5 | |

| H5', H5'' | ~4.2-4.4 | |

| C1' | ~86 | |

| C2' | ~73 | |

| C3' | ~71 | |

| C4' | ~81 | |

| C5' | ~63 | |

| Acetate | ||

| CH₃ | ~2.0-2.2 (3x singlets) | ~20-21 |

| C=O | ~170 |

Note: The chemical shifts in this table are estimations based on related compounds and the known effects of substituents. They are not experimentally determined values for this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. SERS can overcome the inherent low sensitivity of conventional Raman spectroscopy, allowing for the detection of analytes at very low concentrations.

The application of SERS to the study of guanine and its derivatives has been well-documented. The technique is particularly useful for probing the orientation and interaction of these molecules with the metal surface. The SERS spectrum of guanine is characterized by distinct bands corresponding to the vibrations of the purine ring, including the ring breathing modes, and the vibrations of the amino and carbonyl groups.

While there are no specific SERS studies focused solely on this compound in the reviewed literature, the principles and findings from studies on guanine and other modified nucleosides can be extrapolated. The introduction of the nitro group at the C8 position would be expected to introduce new vibrational modes and shift the frequencies of existing modes in the purine ring. These changes in the SERS spectrum could serve as a unique fingerprint for the detection and identification of 8-nitroguanosine derivatives.

The acetate groups on the ribose moiety may have a less direct impact on the SERS spectrum, as the enhancement is strongest for vibrations of the part of the molecule closest to the metal surface, which is typically the purine base. However, the bulky acetate groups could influence the adsorption geometry of the molecule on the nanostructured surface, which in turn could affect the relative intensities of the SERS bands.

Table 3: Key Vibrational Modes of Guanine Observable by SERS

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~650 | Ring breathing mode |

| ~1330 | C-N stretching |

| ~1480 | N-H deformation |

| ~1575 | C=C and C=N stretching |

| ~1670 | C=O stretching |

Note: This table lists general vibrational modes for guanine. The presence of the nitro and acetate groups in this compound would alter these frequencies and introduce new bands.

The high sensitivity of SERS makes it a promising technique for the detection of 8-nitroguanosine derivatives in biological samples, where they may be present at trace levels. Further research is needed to develop SERS-based assays specifically for this compound to fully exploit the potential of this powerful analytical method.

Application of 8 Nitroguanosine 2 ,3 ,5 Triacetate As a Research Probe

Synthesis of Site-Specific Nitrated Oligonucleotides

The primary application of 8-Nitroguanosine (B126670) 2',3',5'-triacetate in this context is as a building block in the chemical synthesis of oligonucleotides. To study the precise biological consequences of nitrative DNA damage, researchers require DNA strands containing the 8-nitroguanine (B15626) lesion at a specific, predetermined location.

The triacetate form is an ideal starting material for conversion into a phosphoramidite (B1245037) amidite, the standard reagent used in automated solid-phase oligonucleotide synthesis. This allows for the precise insertion of an 8-nitroguanine base at any desired position within a custom DNA or RNA sequence. The ability to create these site-specifically modified oligonucleotides is fundamental for detailed biochemical and structural studies on how this particular lesion is recognized and processed by cellular machinery. The displacement of the nitro group with thiols can also be used as an efficient and specific method for labeling the lesion within these synthesized oligodeoxynucleotides researchgate.net.

Use as a Chemical Probe in Biochemical Assays

Once deprotected to its active forms, such as 8-nitroguanosine or 8-nitroguanosine 3',5'-cyclic monophosphate (8-nitro-cGMP), the compound becomes a powerful chemical probe in biochemical assays. nih.govgoogle.com These probes are used to explore cellular signaling pathways and enzymatic activities.

Probing Protein Modification: A key use is in the study of a post-translational modification called protein S-guanylation. nih.gov 8-nitro-cGMP, derived from its precursor, can covalently attach a cGMP moiety to specific cysteine residues on proteins. nih.govnih.gov This modification alters the protein's function. Researchers use derivatives of 8-nitroguanosine, such as azido- and fluoro- variants, as probes to detect and identify proteins susceptible to this S-guanylation, thereby uncovering new regulatory mechanisms. nih.gov

Enzyme Activity Assays: Researchers have synthesized analogs like 8-nitroguanosine 3',5'-cyclic monophosphorothioate Rp-isomer (Rp-8-nitro-cGMPS) to act as inhibitors for specific enzymes. nih.gov For example, Rp-8-nitro-cGMPS was shown to be a competitive inhibitor of cGMP-dependent protein kinase G1α (PKG1α), allowing scientists to probe the role of this kinase in various physiological processes, such as vascular relaxation. nih.gov

Investigation of Protein-Nucleic Acid Interactions

Oligonucleotides containing a site-specific 8-nitroguanine lesion, synthesized using the triacetate precursor, are invaluable tools for investigating how proteins interact with damaged DNA. The presence of the bulky, electron-withdrawing nitro group at the C8 position of guanine (B1146940) significantly alters the structure and electronic properties of the DNA duplex.

Studies using these modified oligonucleotides have revealed that the 8-nitroguanine lesion can disrupt normal base pairing and impede the progression of DNA polymerases. caymanchem.com Research has shown that the incorporation of an 8-nitroguanine base pair can stall human DNA polymerase β and leads to a preferential insertion of deoxyadenosine (B7792050) over the correct deoxycytosine. caymanchem.com This miscoding provides direct insight into the mutagenic potential of the lesion. Furthermore, 8-nitro-cGMP is known to directly modify proteins through S-guanylation, representing a unique form of nucleic acid-protein interaction that can regulate protein function in response to nitrative stress. nih.govnih.gov

Elucidating Mechanisms of DNA Damage and Repair

8-nitroguanine is a significant form of DNA damage that arises from exposure to reactive nitrogen species (RNS), such as peroxynitrite, which are often produced during inflammation. researchgate.netcaymanchem.comnih.govsigmaaldrich.com The compound is used to create model DNA substrates to unravel the mechanisms of this damage and the subsequent cellular repair responses.

The 8-nitroguanine lesion is chemically unstable within DNA and can be spontaneously released, creating an apurinic (AP) site. nih.govnih.govresearchgate.net Both the AP site and the mispairing of 8-nitroguanine itself can lead to specific mutational signatures, most notably G:C to T:A transversions. caymanchem.comnih.govnih.gov By treating mammalian cells with 8-nitroguanosine, researchers have observed a significant increase in the mutation frequency of reporter genes and a rise in the levels of abasic sites in DNA, confirming its mutagenic properties. nih.gov These findings directly link the formation of 8-nitroguanosine under inflammatory conditions to the pathogenesis of inflammation-associated carcinogenesis. nih.gov

| Finding | Consequence | Reference |

| 8-nitroguanine in DNA is chemically unstable. | Spontaneous depurination, creating an apurinic site. | nih.govnih.govresearchgate.net |

| DNA polymerase preferentially incorporates adenine (B156593) opposite 8-nitroguanine. | Leads to G:C → T:A transversion mutations. | caymanchem.comnih.gov |

| Treatment of cells with 8-nitroguanosine increases abasic sites in DNA. | Contributes to mutagenicity and genomic instability. | nih.gov |

Development of Model Systems for Nitrative Stress Research

8-Nitroguanosine and its related metabolites serve as important biomarkers for assessing nitrative stress in various experimental and clinical settings. researchgate.netnih.gov The ability to synthesize 8-nitroguanine-containing oligonucleotides or to administer 8-nitroguanosine directly allows for the development of robust model systems to study the biological impact of nitrative stress.

| Disease/Condition Model | Observation | Reference |

| Inflammation-Related Carcinogenesis | 8-nitroguanine is formed at sites of carcinogenesis. | nih.gov |

| Viral Pneumonia and Microbial Infections | NO-dependent formation of 8-nitroguanosine is observed. | nih.govnih.gov |

| Inflammatory Bowel Disease (IBD) | Increased 8-nitroguanine in colon epithelial cells of mouse models. | caymanchem.com |

| Human Lung Carcinoma Cells | Formation of 8-nitroguanosine after exposure to peroxynitrite. | nih.gov |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Increased levels of nitrative stress markers with age. | researchgate.net |

Perspectives and Emerging Research Avenues for 8 Nitroguanosine 2 ,3 ,5 Triacetate

Advanced Studies on the Role of 8-Nitroguanosine (B126670) in RNA Function and Metabolism

The formation of 8-nitroguanosine in cellular RNA is a critical indicator of damage caused by reactive nitrogen species (RNS) like peroxynitrite. nih.gov Unlike its counterpart in DNA, 8-nitro-2'-deoxyguanosine (B12904573), which is unstable and rapidly leads to the release of the 8-nitroguanine (B15626) base, 8-nitroguanosine is significantly more stable within RNA molecules. nih.gov This stability suggests that its presence could have profound and lasting effects on RNA function and metabolism. nih.gov

Future research is poised to dissect these effects in greater detail. Advanced studies will likely focus on how this modification interferes with the complex machinery of RNA processing, translation, and degradation. nih.gov The presence of an 8-nitro group on a guanosine (B1672433) residue can alter the local structure of RNA, potentially disrupting ribosomal read-through, interfering with the binding of regulatory proteins and microRNAs, and affecting RNA splicing and localization.

Furthermore, 8-nitroguanosine is recognized as a mutagenic lesion. nih.gov Studies have shown that treatment of mammalian cells with 8-nitroguanosine increases the frequency of mutations in specific genes, notably inducing G-to-T transversions. nih.gov It is also linked to an increase in abasic sites in DNA, which can further contribute to mutagenesis. nih.gov A key research avenue will be to determine the precise mechanisms by which 8-nitroguanosine in RNA contributes to cellular dysfunction and the pathogenesis of inflammation-associated diseases. nih.govnih.gov Another intriguing finding is that 8-nitroguanosine can stimulate the production of superoxide (B77818) from certain enzymes, suggesting it may actively contribute to a cycle of oxidative and nitrative stress. pnas.org

Interplay with Other Nucleoside Modifications

Cellular RNA is a mosaic of over 170 different chemical modifications that regulate its function. youtube.com Under conditions of nitrosative and oxidative stress, 8-nitroguanosine does not appear in isolation. Research has demonstrated that reactive nitrogen species trigger the concurrent formation of both 8-nitroguanosine and 8-oxo-7,8-dihydroguanosine (8-oxoGuo) in RNA. nih.gov This co-occurrence is significant because 8-oxoGuo is a well-characterized lesion resulting from oxidative damage.

Emerging research avenues will explore the synergistic or antagonistic effects of these combined modifications. The presence of both a bulky, electron-withdrawing nitro group and an oxidized site on the same or neighboring guanosine residues could have complex consequences for RNA structure and function that differ from the effects of either modification alone. Advanced analytical techniques, such as direct RNA nanopore sequencing and high-resolution mass spectrometry, are becoming crucial for mapping the locations of multiple modifications across the transcriptome. youtube.comnih.gov This "epitranscriptomic" mapping will allow researchers to investigate whether there are specific hotspots for dual modification and how this interplay affects biological outcomes in diseases associated with inflammation and oxidative stress. nih.govnih.gov For example, studies have found that about 11.5% of m5C sites (another RNA modification) are located within 25 nucleotides of an m6A site, suggesting a potential for coordinated function between different modifications. youtube.com Similar studies are needed to understand the relationship between 8-nitroguanosine and other stress-induced modifications.

Rational Design of Derivatives for Enhanced Probe Functionality

The inherent reactivity and specific formation of 8-nitroguanosine make it an attractive target for the development of chemical probes to investigate biological processes. The rational design of derivatives of 8-nitroguanosine is a key area of emerging research, aimed at creating tools with enhanced specificity and functionality. nih.gov

One successful approach involves the synthesis of derivatives where the nitro group is replaced or modified to create a reporter tag or a reactive handle. For instance, azido- and fluoro- derivatives of 8-nitroguanosine have been developed as chemical probes to explore protein S-guanylation, a post-translational modification mediated by nitrated nucleosides. nih.gov Another strategy involves creating molecules that can selectively bind to 8-nitroguanosine. Researchers have developed a 1,3-diazaphenoxazine nucleoside derivative that bears a thiol group, which efficiently displaces the nitro group of 8-nitroguanosine, allowing for specific recognition and labeling. researchgate.net

The principles of rational design, which have been used to create highly sensitive and selective fluorogenic probes for molecules like nitric oxide, are being applied to 8-nitroguanosine. nih.govresearchgate.net Future work will likely involve creating derivatives that are:

Fluorogenic: Activating a fluorescent signal only upon reacting with a specific cellular target.

Biotinylated or Click-Chemistry Compatible: Allowing for the pull-down and identification of proteins or nucleic acids that interact with 8-nitroguanosine.

Targeted: Incorporating moieties that direct the probe to specific cellular compartments, such as the mitochondria or nucleus.

These advanced probes will be instrumental in identifying the direct molecular targets of 8-nitroguanosine and elucidating its role in cellular signaling pathways.

Table 1: Examples of Rationally Designed 8-Nitroguanosine Derivatives and Probes

| Derivative/Probe Type | Design Principle | Research Application | Reference |

|---|---|---|---|

| Azido- and Fluoro- derivatives | Replacement of the nitro group with a functional handle. | Probes for exploring protein S-guanylation. | nih.gov |

| Thiol-bearing diazaphenoxazine | Utilizes multiple hydrogen bonds for recognition and a thiol group to displace the nitro group. | Efficiently and selectively recognizes 8-nitroguanosine. | researchgate.net |

Integration of Multi-Omics Approaches in Nitrosative Stress Research

Nitrosative stress is a complex phenomenon that impacts multiple levels of cellular function. To capture a holistic view of its consequences, researchers are increasingly turning to multi-omics approaches. nih.gov This strategy integrates data from various high-throughput techniques, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to build comprehensive models of biological systems under stress. nih.govnih.gov

The presence of 8-nitroguanosine serves as a critical biomarker for nitrosative stress. nih.govnih.gov By integrating the measurement of 8-nitroguanosine levels with multi-omics datasets, researchers can correlate this specific type of RNA damage with global changes in gene expression, protein abundance, and metabolic pathways. For example, a transcriptomic analysis could reveal which gene networks are dysregulated in the presence of high 8-nitroguanosine levels, while a proteomic analysis might identify specific proteins that are S-guanylated as a direct consequence. nih.gov

Future studies will leverage machine learning and advanced bioinformatics to analyze these large, integrated datasets. nih.govmdpi.com This will enable the identification of novel pathways affected by nitrosative stress and help pinpoint key molecular drivers of disease progression in inflammation-related cancers and neurodegenerative disorders. nih.govnih.gov Such integrative analyses can uncover complex relationships, for instance, how genetic predispositions (genomics) might lead to an exaggerated inflammatory response, resulting in higher 8-nitroguanosine formation (marker of damage) and subsequent changes in gene expression (transcriptomics) that drive pathology. nih.gov

Table 2: Multi-Omics in the Context of Nitrosative Stress

| Omics Field | Molecules Analyzed | Relevance to Nitrosative Stress Research |

|---|---|---|

| Genomics | DNA | Identifies genetic variants that may predispose individuals to inflammation and nitrosative stress. |

| Transcriptomics | RNA (coding & non-coding) | Quantifies changes in gene expression in response to stress; measures levels of RNA modifications like 8-nitroguanosine. |

| Proteomics | Proteins | Identifies proteins damaged by nitration (e.g., nitrotyrosine) or subject to S-guanylation; quantifies changes in protein levels. |

| Metabolomics | Metabolites | Measures shifts in metabolic pathways, such as energy production or lipid metabolism, that are disrupted by nitrosative stress. |

| Integrative Analysis | Combined Datasets | Creates comprehensive models of cellular response, linking the presence of 8-nitroguanosine to specific functional outcomes across biological layers. |

Computational Modeling of 8-Nitroguanosine Interactions and Reactivity

Computational chemistry provides powerful tools to investigate the properties of molecules like 8-nitroguanosine at an atomic level of detail. These in silico approaches complement experimental work by providing insights into reaction mechanisms, molecular structures, and reactivity that are difficult to observe directly.

One key area of focus is the use of Density Functional Theory (DFT) to model the formation of 8-nitroguanine (the base of 8-nitroguanosine) from the reaction of guanine (B1146940) with peroxynitrite. researchgate.net Such calculations can map out the entire reaction pathway, identifying transition states and determining the energy barriers for different reactions. researchgate.net These studies help explain why nitration occurs at the C8 position of guanine and can predict the relative likelihood of forming 8-nitroguanine versus other products like 8-oxoguanine. researchgate.net

Computational modeling is also used to understand how the presence of an 8-nitro group alters the structure and properties of RNA and DNA. researchgate.net Models can predict changes in the sugar pucker, the glycosidic bond angle (syn/anti conformation), and the hydrogen bonding patterns with other bases. researchgate.net This information is critical for understanding how 8-nitroguanosine disrupts the normal structure of nucleic acids, leading to stalled polymerases or incorrect base pairing. caymanchem.com Furthermore, computational studies can explore the chemical reactivity of the 8-nitroguanine lesion itself, for example, by modeling its reactions with alkylating agents or its reduction back to guanine, which is relevant for understanding both its potential for further damage and pathways for its repair. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Nitroguanosine 2',3',5'-Triacetate |

| 8-Nitroguanosine |

| 8-nitroguanine |

| 8-nitro-2'-deoxyguanosine |

| 8-oxo-7,8-dihydroguanosine (8-oxoGuo) |

| Peroxynitrite |

| 1,3-diazaphenoxazine |

| Nitric Oxide |

| Superoxide |

| 8-oxoguanine |

| m5C (5-methylcytosine) |

| m6A (N6-methyladenosine) |

Q & A

Q. What biomarkers confirm successful S-guanylation in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.